Boc-Bpa-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

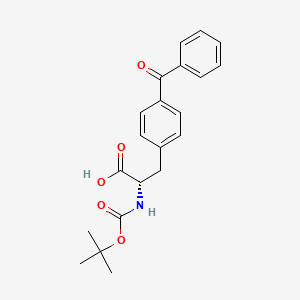

Boc-Bpa-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of Boc-Bpa-OH typically begins with L-phenylalanine.

Iodination: The phenyl ring of L-phenylalanine is iodinated to form 4-iodo-L-phenylalanine.

Amino Protection: The amino group is protected using a Boc group to yield Boc-4-iodo-L-phenylalanine.

Grignard Reaction: The iodinated compound undergoes a Grignard reaction with isopropyl Grignard reagent.

Boronate Formation: The resulting compound is treated with trimethyl borate (B(OMe)3) to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Boc-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products:

Oxidation: Products include oxidized derivatives of the benzoyl group.

Reduction: Reduced derivatives with different functional groups.

Substitution: Free amine derivatives.

Aplicaciones Científicas De Investigación

Applications in Drug Development

- Drug Design and Development : Boc-Bpa-OH serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity.

- Peptide Synthesis : The compound is employed in solid-phase peptide synthesis (SPPS) as a building block. The Boc protecting group is easily removable under mild acidic conditions, facilitating the assembly of peptide chains.

- Bioconjugation : this compound can be utilized in bioconjugation strategies to attach drugs or imaging agents to biomolecules, enhancing targeted delivery systems.

Materials Science Applications

- Polymer Chemistry : this compound can be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. This application is particularly relevant in developing biodegradable plastics.

- Coatings and Adhesives : The compound can serve as a modifier in coatings and adhesives, improving adhesion properties and resistance to environmental degradation.

Drug Development Case Study

A study investigated the synthesis of a novel anti-cancer agent using this compound as an intermediate. The research demonstrated that modifying the Boc group led to compounds with enhanced cytotoxicity against cancer cell lines. The results indicated a significant increase in potency compared to analogs without the Boc modification.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Parent Compound | 25 | Moderate activity |

| This compound Derivative | 5 | Enhanced activity |

Polymer Application Case Study

In another study, this compound was used to synthesize a new class of biodegradable polymers. The research highlighted that incorporating this compound improved the thermal stability and degradation rate of the resulting polymers, making them suitable for environmentally friendly applications.

| Polymer Type | Thermal Stability (°C) | Degradation Rate (days) |

|---|---|---|

| Control Polymer | 150 | 30 |

| Polymer with this compound | 180 | 15 |

Mecanismo De Acción

Mechanism: Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The benzoyl group can participate in various chemical reactions, allowing for the formation of complex peptides and proteins .

Molecular Targets and Pathways: The compound targets amino groups in peptides and proteins, facilitating their synthesis and modification. It is involved in pathways related to peptide bond formation and protein folding .

Comparación Con Compuestos Similares

4-Benzoyl-L-phenylalanine: Similar structure but lacks the Boc protecting group.

Fmoc-4-benzoyl-L-phenylalanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

N-Acetyl-L-phenylalanine: Contains an acetyl group instead of a benzoyl group.

Uniqueness: Boc-Bpa-OH is unique due to the presence of both the Boc protecting group and the benzoyl group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and organic chemistry .

Actividad Biológica

Boc-Bpa-OH, or Boc-p-Bz-Phe-OH , is a derivative of the amino acid phenylalanine, specifically designed for use in peptide synthesis and pharmaceutical applications. Understanding its biological activity is crucial for its potential applications in drug development and other biomedical fields. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of the phenylalanine residue. This modification enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on its structural analogs, particularly those related to Bisphenol A (BPA) and its derivatives. Research indicates that many BPA analogs exhibit significant biological activities, including endocrine disruption and antibacterial properties. The following sections detail these activities.

1. Endocrine Disruption Potential

Studies have shown that BPA and its analogs can interact with estrogen receptors, leading to various biological effects. The Tox21/ToxCast data indicate that BPA analogs generally exhibit structural and biological similarities to BPA itself, suggesting potential endocrine activity in vivo . Specifically, these compounds may influence hormone signaling pathways, which could lead to reproductive and developmental toxicity.

Table 1: Summary of Endocrine Disruption Studies

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Potential endocrine disruptor | |

| BPA | Estrogen receptor agonist | |

| Tetrabromobisphenol A | Antibacterial properties |

3. Cellular Toxicity and Immune Response

Research has indicated that BPA exposure can lead to immune deregulation and increased susceptibility to inflammatory responses . While specific data on this compound's effects on immune cells are scarce, its structural similarity to BPA raises concerns about potential immunotoxicity.

Table 2: Immune Response Studies Related to BPA Analogues

Propiedades

Número CAS |

10454-43-0 |

|---|---|

Fórmula molecular |

C17H14N3+ |

Peso molecular |

260.31 g/mol |

Nombre IUPAC |

1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene |

InChI |

InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1 |

Clave InChI |

MFSYIWXBLOEWEP-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |

SMILES canónico |

C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |

Sinónimos |

BOC-BPA-OH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.